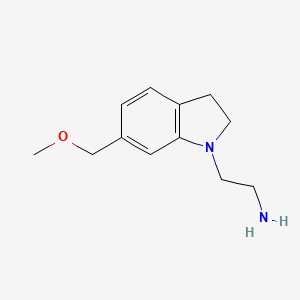

![molecular formula C12H15N3OS B1478578 (1-(チアゾロ[5,4-b]ピリジン-2-イル)ピペリジン-4-イル)メタノール CAS No. 2098031-24-2](/img/structure/B1478578.png)

(1-(チアゾロ[5,4-b]ピリジン-2-イル)ピペリジン-4-イル)メタノール

説明

“(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol” is a chemical compound that can be used for pharmaceutical testing . It is a type of thiazolo[5,4-b]pyridine, a class of compounds that have been found to have potent inhibitory activity .

Synthesis Analysis

Thiazolo[5,4-b]pyridines can be efficiently prepared in several steps from commercially available substances in moderate to good yields . A one-pot synthesis method has been described for the preparation of related compounds .

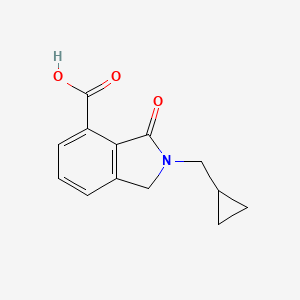

Molecular Structure Analysis

The molecular structure of “(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol” can be determined using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Chemical Reactions Analysis

Thiazolo[5,4-b]pyridines have been found to show potent inhibitory activity . The structure-activity relationships (SAR) study showed that certain functionalities were important for this inhibitory activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of “(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol” can be determined using techniques such as NMR and HRMS .

科学的研究の応用

新規誘導体の合成

この化合物は、新しい1,3-チアゾール、ピラノ[2,3-d]チアゾール、および4,5-ジヒドロチアゾロ[4,5-b]ピリジン誘導体の合成に使用されてきました。 これらの誘導体は、医薬品化学や材料科学など、さまざまな分野で潜在的な用途があります .

薬剤耐性の克服

チアゾロ[5,4-b]ピリジン誘導体は、がん治療における薬剤耐性を克服する可能性について研究されてきました。 具体的には、イマチニブなどのc-KIT阻害剤に対する耐性を克服するために設計されています .

抗がん剤

チアゾロ[5,4-b]ピリジンの誘導体は、潜在的な抗がん剤として合成されてきました。 これらの化合物は、がん細胞に対して顕著な臨床的差異と活性を示してきました .

アナログの設計と合成

新規の2-ピリジル、4-モルフォリニル置換チアゾロ[5,4-b]ピリジンアナログが設計および合成されました。 これらのアナログは、市販の物質から調製され、潜在的な治療用途があります .

グリーンケミストリーの用途

この化合物は、チアゾロ[5,4-b]ピリジンヘテロ環の合成のための溶媒として、グリーンケミストリーで使用されてきました。 この用途は、環境に優しい化学プロセスを促進する役割を強調しています .

作用機序

Target of Action

The compound contains a thiazolo[5,4-b]pyridine moiety, which is a biologically relevant purine bioisostere . Compounds with this structure have been reported to interact with a wide range of receptor targets .

Biochemical Pathways

Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Related compounds have been found to impact various biochemical pathways due to their broad spectrum of pharmacological activities .

Result of Action

Related compounds have been reported to exhibit antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

生化学分析

Biochemical Properties

(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol plays a significant role in various biochemical reactions. It has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in multiple cellular processes including cell growth, proliferation, and survival . The compound interacts with the catalytic subunit of PI3K, inhibiting its activity and thereby modulating downstream signaling pathways. Additionally, (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol has been shown to bind to other biomolecules such as proteins and nucleic acids, influencing their function and stability .

Cellular Effects

The effects of (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis by disrupting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation . Furthermore, (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol affects gene expression by modulating transcription factors and epigenetic markers, leading to altered cellular metabolism and reduced tumor growth . In non-cancerous cells, the compound’s impact on cell signaling pathways and gene expression can vary, highlighting the importance of context-specific studies.

Molecular Mechanism

The molecular mechanism of action of (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol involves its binding interactions with key biomolecules. The compound inhibits PI3K by binding to its ATP-binding site, preventing the phosphorylation of downstream targets . This inhibition leads to a cascade of events that ultimately result in cell cycle arrest and apoptosis. Additionally, (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol can modulate the activity of other enzymes and proteins through direct binding or allosteric effects, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol can lead to sustained inhibition of PI3K activity and prolonged effects on cellular function . The compound’s efficacy may diminish over extended periods due to potential adaptive responses by cells.

Dosage Effects in Animal Models

The effects of (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol vary with different dosages in animal models. At low doses, the compound effectively inhibits PI3K activity without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s impact on metabolic pathways underscores its potential to modulate cellular metabolism and energy homeostasis.

Transport and Distribution

The transport and distribution of (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Its localization within cells can influence its activity and function, with higher concentrations observed in the cytoplasm and nucleus .

Subcellular Localization

The subcellular localization of (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol is critical for its activity. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with key biomolecules involved in signaling and gene expression . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, further influencing its function and efficacy .

特性

IUPAC Name |

[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c16-8-9-3-6-15(7-4-9)12-14-10-2-1-5-13-11(10)17-12/h1-2,5,9,16H,3-4,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLBWJJOXRVNNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=NC3=C(S2)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

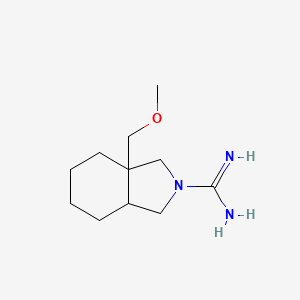

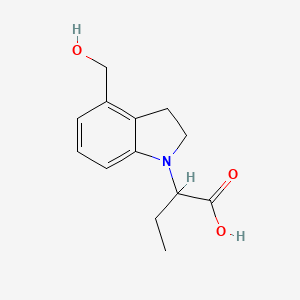

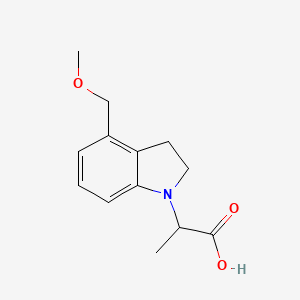

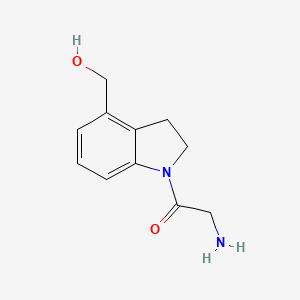

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1478503.png)

![(6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478504.png)

![(2-(3-aminopyridin-2-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1478513.png)

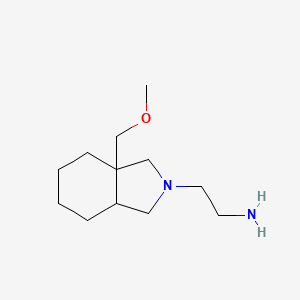

![3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine](/img/structure/B1478514.png)